Ethyl 2-methylbenzoylformate

Descripción general

Descripción

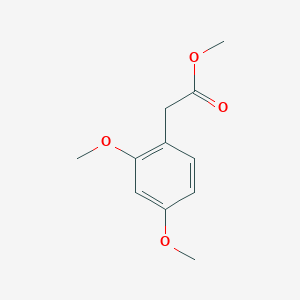

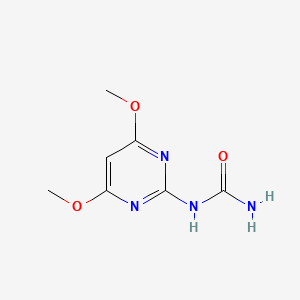

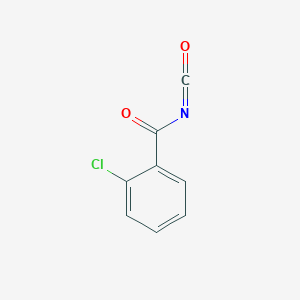

Ethyl 2-methylbenzoylformate is a chemical compound with the CAS Number: 66644-67-5 . Its IUPAC name is ethyl (2-methylphenyl) (oxo)acetate . It has a molecular weight of 192.21 . It appears as a yellow oil .

Synthesis Analysis

The synthesis of Ethyl 2-methylbenzoylformate can be achieved from 2-Chlorotoluene and Ethyl oxalyl monochloride . Chemicalbook provides 11 synthetic routes .Molecular Structure Analysis

The InChI code of Ethyl 2-methylbenzoylformate is 1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 . The InChI key is JDAUJYBYAJXLIU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 2-methylbenzoylformate is a yellow oil . It is stored in a fridge .Aplicaciones Científicas De Investigación

Environmental Presence and Fate

Parabens, chemically related to Ethyl 2-methylbenzoylformate, are detected in various environmental matrices such as water bodies and sediments, indicating their widespread use and persistence. Despite treatments that can remove them from wastewater, they remain present at low concentrations in effluents, showing their resistance to complete degradation. Their occurrence in aquatic environments raises concerns about their continuous introduction into ecosystems and the potential formation of more stable chlorinated by-products through reactions with free chlorine, necessitating further investigations into their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Human Exposure and Health Implications

Human exposure to parabens, compounds related to Ethyl 2-methylbenzoylformate, is ubiquitous, with detections in human urine and serum samples. This widespread exposure, particularly in certain regions like Asia, highlights the need for further assessment of potential health risks associated with parabens. Studies indicate that exposure levels in some cases exceed acceptable daily intakes, pointing to potential health risks that warrant further investigation (Honda, Robinson, & Kannan, 2018).

Photodegradation and Environmental Remediation

Research into the photodegradation of parabens, compounds similar to Ethyl 2-methylbenzoylformate, using ultraviolet C lamps in the presence and absence of hydrogen peroxide, shows promising results for the removal of these contaminants from water. The process achieves total removal of individual pollutants within short time frames, offering a potentially effective method for minimizing environmental contamination by such compounds (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Biodegradability and Metabolism

The metabolism of parabens, related to Ethyl 2-methylbenzoylformate, in human liver involves processes such as hydrolysis and glucuronidation, facilitated by various UDP-glucuronosyltransferase isoforms. This biotransformation suggests that these compounds, despite their widespread use and potential accumulation, do not persist indefinitely in human tissues, undergoing metabolic breakdown (Abbas, Greige‐Gerges, Karam, Piet, Netter, & Magdalou, 2010).

Safety and Hazards

When handling Ethyl 2-methylbenzoylformate, it is advised to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .

Propiedades

IUPAC Name |

ethyl 2-(2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAUJYBYAJXLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469582 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66644-67-5 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

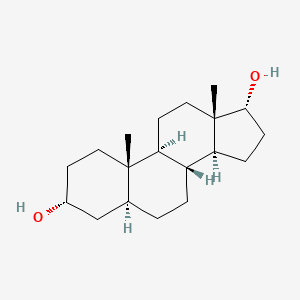

![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)

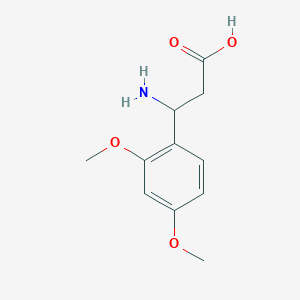

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

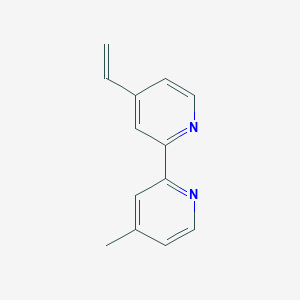

![Pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B1600276.png)